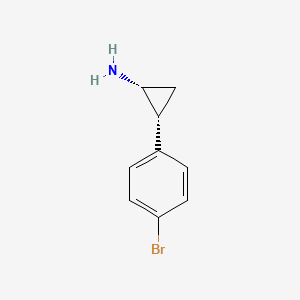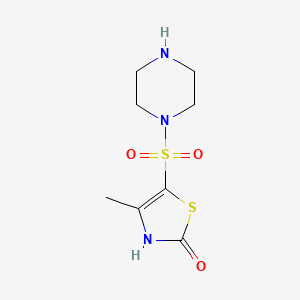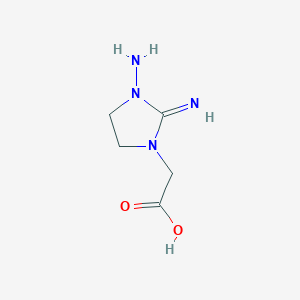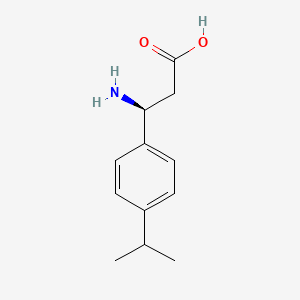
2-Fluoro-5-isocyanatobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3FN2O It is a fluorinated aromatic isocyanate, characterized by the presence of both a fluorine atom and an isocyanate group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isocyanatobenzonitrile typically involves the introduction of the isocyanate group to a fluorinated aromatic precursor. One common method is the reaction of 2-fluoro-5-aminobenzonitrile with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
2-Fluoro-5-aminobenzonitrile+Phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene. Alternative methods may include the use of safer phosgene substitutes or the development of catalytic processes to minimize by-products and improve yield.
化学反应分析
Types of Reactions: 2-Fluoro-5-isocyanatobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Amines: For the formation of ureas, reactions are typically carried out at room temperature or slightly elevated temperatures.
Alcohols and Thiols: Reactions with alcohols and thiols to form carbamates and thiocarbamates often require the presence of a base to neutralize the generated hydrogen chloride.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
科学研究应用
2-Fluoro-5-isocyanatobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea linkages.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.
作用机制
The mechanism by which 2-Fluoro-5-isocyanatobenzonitrile exerts its effects is primarily through the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The fluorine atom can influence the electronic properties of the molecule, potentially enhancing its reactivity and selectivity in certain reactions.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can modify amino acid residues, particularly those containing nucleophilic side chains such as lysine and cysteine.
Receptors: It can interact with receptor sites, potentially modulating their activity through covalent modification.
相似化合物的比较
2-Fluoro-5-isocyanatobenzonitrile can be compared with other fluorinated aromatic isocyanates, such as:
- 2-Fluoro-4-isocyanatobenzonitrile
- 2-Fluoro-6-isocyanatobenzonitrile
- 3-Fluoro-5-isocyanatobenzonitrile
Uniqueness:
- Position of Substituents: The specific positioning of the fluorine and isocyanate groups on the benzene ring can significantly influence the compound’s reactivity and selectivity.
- Electronic Effects: The presence of the fluorine atom can enhance the electrophilicity of the isocyanate group, potentially making this compound more reactive compared to its non-fluorinated counterparts.
属性
分子式 |
C8H3FN2O |
|---|---|
分子量 |
162.12 g/mol |
IUPAC 名称 |
2-fluoro-5-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H |
InChI 键 |
GXUMDKKEXDQAIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=C=O)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
![4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine](/img/structure/B12830846.png)
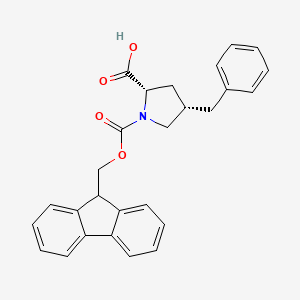
![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B12830861.png)

